molecular formula C9H8ClF3S B13900151 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide

3-Chlorophenyl 3,3,3-trifluoropropyl sulfide

Cat. No.: B13900151
M. Wt: 240.67 g/mol
InChI Key: STNDFMAVEDRELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorophenyl 3,3,3-trifluoropropyl sulfide is an organosulfur compound with the molecular formula C9H8ClF3S It is characterized by the presence of a chlorophenyl group and a trifluoropropyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 3-chlorophenyl thiol with 3,3,3-trifluoropropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction can be represented as follows:

3-Chlorophenyl thiol+3,3,3-Trifluoropropyl bromideNaH3-Chlorophenyl 3,3,3-trifluoropropyl sulfide+NaBr\text{3-Chlorophenyl thiol} + \text{3,3,3-Trifluoropropyl bromide} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} 3-Chlorophenyl thiol+3,3,3-Trifluoropropyl bromideNaH​3-Chlorophenyl 3,3,3-trifluoropropyl sulfide+NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl 3,3,3-trifluoropropyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction: The compound can be reduced to form the corresponding thiol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Corresponding thiol derivatives.

Scientific Research Applications

3-Chlorophenyl 3,3,3-trifluoropropyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenyl group can interact with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropyl sulfide: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    3-Chlorophenyl sulfide: Lacks the trifluoropropyl group, affecting its lipophilicity and reactivity.

    3,3,3-Trifluoropropyl phenyl sulfide: Contains a phenyl group instead of a chlorophenyl group, leading to variations in reactivity and biological activity.

Uniqueness

3-Chlorophenyl 3,3,3-trifluoropropyl sulfide is unique due to the combination of the chlorophenyl and trifluoropropyl groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing and lipophilic groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H8ClF3S

Molecular Weight

240.67 g/mol

IUPAC Name

1-chloro-3-(3,3,3-trifluoropropylsulfanyl)benzene

InChI

InChI=1S/C9H8ClF3S/c10-7-2-1-3-8(6-7)14-5-4-9(11,12)13/h1-3,6H,4-5H2

InChI Key

STNDFMAVEDRELC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.